

# Chemical stability of Risperidone mesylate under laboratory conditions

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## Compound of Interest

Compound Name: Risperidone mesylate

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of **risperidone mesylate** under various laboratory-induced stress conditions. The information presented is collated from a number of scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways and developing stable pharmaceutical formulations.

## Overview of Risperidone Stability

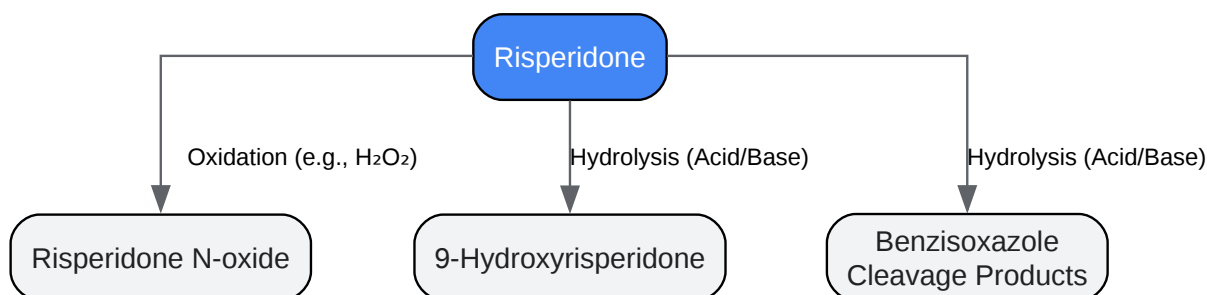
Risperidone, an atypical antipsychotic, can degrade under various environmental conditions, including exposure to acid, base, oxidation, heat, and light.[1][2] Forced degradation studies are crucial in identifying the potential degradation products and understanding the intrinsic stability of the drug molecule.[3][4] These studies are typically conducted according to the International Conference on Harmonisation (ICH) guidelines.[5][6] The primary analytical technique for assessing the stability of risperidone is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[7][8][9]

## Degradation Pathways

The most significant degradation pathways for risperidone identified in laboratory studies are oxidation and, to a lesser extent, hydrolysis.

- **Oxidative Degradation:** Risperidone is particularly susceptible to oxidation, which primarily leads to the formation of Risperidone N-oxide.[1][10][11] This is often considered the major degradation product under oxidative stress.[1]
- **Hydrolytic Degradation:** Under acidic and basic conditions, risperidone can undergo hydrolysis to form 9-hydroxyrisperidone.[1] Some studies also suggest that a primary degradation pathway involves the cleavage of the benzisoxazole moiety, which would lead to the formation of 2-hydroxybenzoyl derivatives.[4][12]

The following diagram illustrates the primary degradation pathways of risperidone.



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**Fig. 1:** Primary degradation pathways of Risperidone.

## Summary of Forced Degradation Studies

The stability of risperidone has been evaluated under various stress conditions as summarized in the tables below. These tables provide a comparative view of the extent of degradation observed in different studies.

Table 1: Summary of Degradation under Hydrolytic Conditions

Study Reference	Acidic Conditions	Basic Conditions	% Degradation (Acid)	% Degradation (Base)	Major Degradants
[3]	5N HCl, reflux for 10 hrs	5N NaOH, reflux for 10 hrs	Not specified	Not specified	Not specified
	0.5 M HCl	0.5 M NaOH	$k = 0.0334 \text{ h}^{-1}$	$k = 0.0692 \text{ h}^{-1}$	Unidentified products
[1]	Not specified	Not specified	Not specified	Not specified	9-Hydroxyrisperidone

Table 2: Summary of Degradation under Oxidative Conditions

Study Reference	Oxidative Conditions	% Degradation	Major Degradants
[3]	3% H <sub>2</sub> O <sub>2</sub> , ambient temp, 5 min	Drug undergoes oxidative degradation only	Not specified
[10]	3% H <sub>2</sub> O <sub>2</sub> , room temp, 6 hrs	Steep fall in drug peak area	N-oxide of risperidone
[9]	3% H <sub>2</sub> O <sub>2</sub>	Two degradation products observed	Not specified
[1]	Not specified	Not specified	N-oxide of risperidone
	H <sub>2</sub> O <sub>2</sub>	$k = 0.0926 \text{ h}^{-1}$	Unidentified product

Table 3: Summary of Degradation under Photolytic and Thermal Conditions

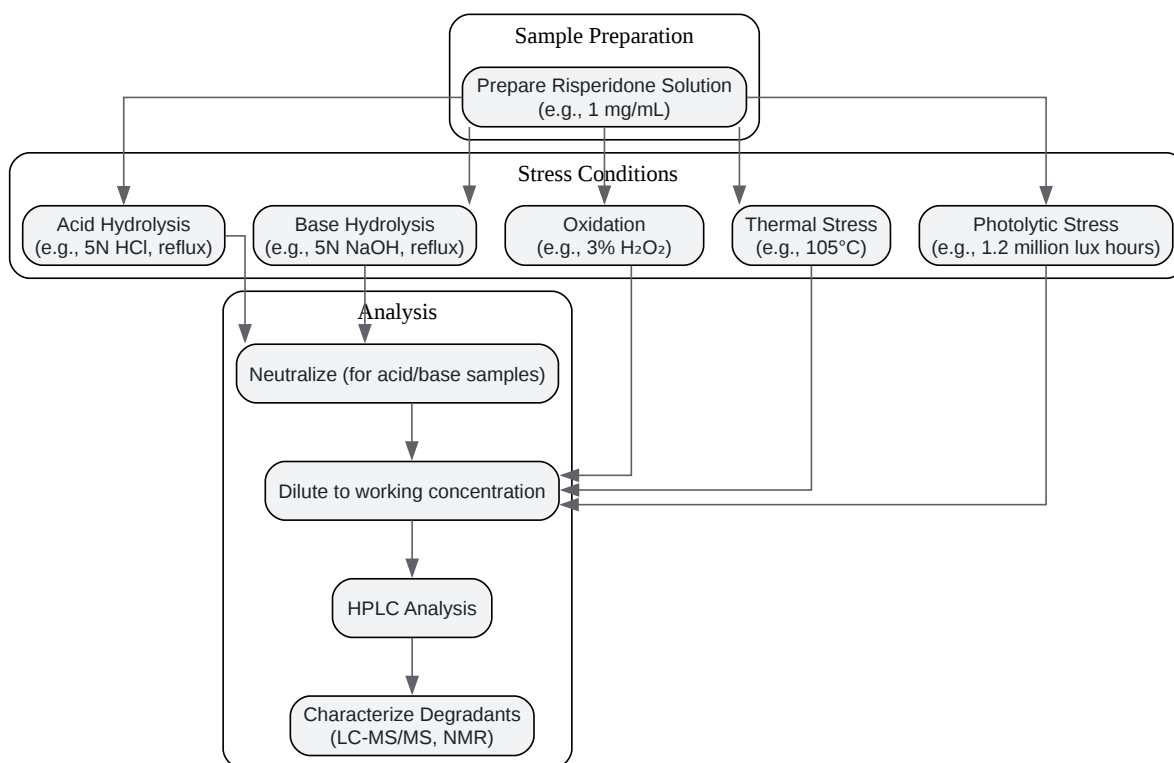
Study Reference	Photolytic Conditions	Thermal Conditions	% Degradation (Photo)	% Degradation (Thermal)
[3]	1.2 million lux hours	105°C for 72 hrs	Not specified	Not specified
[10]	Room light for 8 days	80°C for 6 hours	35.00%	17.00%
[6]	Visible or UV stress	50, 70, and 100°C	No degradation	No degradation

## Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for reproducible results. Below are generalized protocols based on the cited literature.

### 4.1. General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study of risperidone.



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**Fig. 2:** General workflow for forced degradation studies.

#### 4.2. Hydrolytic Degradation (Acid and Base)

- Preparation: Accurately weigh 25 mg of risperidone and transfer to a 50 mL volumetric flask. [3]
- Acid Hydrolysis: Add 10 mL of 5N hydrochloric acid.[3]

- Base Hydrolysis: In a separate flask, add 10 mL of 5N sodium hydroxide.[3]
- Reflux: Reflux the solutions on a water bath for 10 hours.[3]
- Neutralization: After cooling, neutralize the acidic solution with an equivalent amount of base and the basic solution with an equivalent amount of acid.[3]
- Dilution: Dilute the neutralized solutions to a suitable concentration with the mobile phase before injection into the HPLC system.[3]

#### 4.3. Oxidative Degradation

- Preparation: Prepare a solution of risperidone in a suitable solvent.
- Oxidation: Add 3.5 mL of 3% hydrogen peroxide.[3]
- Incubation: Keep the sample at ambient temperature for a specified period (e.g., 5 minutes to 6 hours).[3][10]
- Analysis: Analyze the sample directly or after appropriate dilution.

#### 4.4. Thermal Degradation

- Preparation: Place the solid drug substance or a solution in a thermostatically controlled oven.
- Exposure: Expose the sample to a high temperature (e.g., 105°C) for an extended period (e.g., 72 hours).[3]
- Analysis: After cooling, dissolve and dilute the sample for analysis.

#### 4.5. Photolytic Degradation

- Preparation: Place the drug substance (solid or in solution) in a photostability chamber.
- Exposure: Expose the sample to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

- Analysis: Analyze the sample after the exposure period.

## Analytical Methodologies

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Table 4: Representative HPLC Method Parameters

Parameter	Condition 1[5]	Condition 2[3]	Condition 3[9]
Column	Symmetry C18 (250 mm x 4.6 mm, 5 µm)	Not specified	Purosphere STAR RP-18e (250 x 4.5 mm, 5µ)
Mobile Phase	Methanol: Acetonitrile (80:20, v/v)	Not specified	Water: Glacial Acetic Acid 0.50 %: Triethylamine 0.80 %: Acetonitrile (65.00: 0.32: 0.52: 34.16, v/v)
Flow Rate	1 mL/min	1.0 mL/min	Not specified
Detection	UV at 280 nm	276 nm	LC/DAD at 294 nm
Retention Time	3.35 ± 0.01 min	Not specified	3.5 min

### 5.1. Method Validation

As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Table 5: Summary of Analytical Method Validation Parameters

Parameter	Study 1[5]	Study 2[13]	Study 3[2]
Linearity Range	10–60 µg/mL	40-80 µg/mL	100-700 ng/spot (HPTLC)
Correlation Coefficient (r <sup>2</sup> )	0.998	0.9999	0.996
LOD	1.79 µg/mL	0.0039 µg/ml	46.56 ng/spot
LOQ	5.44 µg/mL	0.0119 µg/ml	141.12 ng/spot
Accuracy (% Recovery)	Not specified	99.83% - 100.35%	99.08-99.95 %
Precision (%RSD)	< 2%	< 2%	< 2% (inter-day)

## Conclusion

This technical guide summarizes the key findings on the chemical stability of **risperidone mesylate** from various scientific studies. Risperidone is most susceptible to oxidative degradation, leading to the formation of its N-oxide. It also undergoes hydrolysis under acidic and basic conditions to form 9-hydroxyrisperidone and other cleavage products. The drug shows varied stability under thermal and photolytic stress. The provided experimental protocols and analytical method parameters offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies for risperidone-containing formulations. A thorough understanding of these degradation pathways is paramount for the development of stable, safe, and effective pharmaceutical products.

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